

2-Pyrrolidin-1-ylmethyl-acrylic acid as a monomer in polymer synthesis

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Compound of Interest

Compound Name: 2-Pyrrolidin-1-ylmethyl-acrylic acid

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Application Notes & Protocols: 2-Pyrrolidin-1-ylmethyl-acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylmethyl-acrylic acid (PYMAA) is a functional monomer with significant potential in polymer synthesis for biomedical applications.^[1] Its structure, featuring a polymerizable acrylic acid moiety, a basic pyrrolidine ring, and a carboxylic acid group, makes the resulting polymer, poly(**2-Pyrrolidin-1-ylmethyl-acrylic acid**) or P(PYMAA), a polyampholyte.^{[2][3][4]} Polyampholytes are polymers containing both acidic and basic groups, which can exhibit zwitterionic character and pH-responsive behavior.^{[2][5][6]} This unique property allows for the development of "smart" materials that can undergo conformational changes in response to pH variations in their environment.^{[7][8][9]}

These characteristics make P(PYMAA) an excellent candidate for advanced drug delivery systems, particularly for targeted therapies where pH gradients exist between healthy and diseased tissues, such as tumors.^{[7][10]} The polymer's ability to be soluble or insoluble, or to change its charge and conformation at different physiological pH values, can be harnessed for site-specific drug release, enhancing therapeutic efficacy while minimizing systemic side effects.^{[8][11]}

This document provides detailed protocols for the synthesis of the PYMAA monomer, its controlled polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT), and its characterization. Furthermore, it outlines an application protocol for evaluating P(PYMAA) nanoparticles in a pH-triggered drug delivery system.

Monomer Synthesis: 2-Pyrrolidin-1-ylmethyl-acrylic acid (PYMAA)

The synthesis of PYMAA can be effectively achieved via a Mannich reaction, a three-component condensation of a compound with an active hydrogen (acrylic acid), formaldehyde, and a secondary amine (pyrrolidine).[12][13][14][15][16]

Experimental Protocol: Monomer Synthesis

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid in 1,4-dioxane. Cool the flask in an ice bath to 0-5 °C.
- Reagent Addition: While stirring, slowly add an aqueous solution of formaldehyde. Subsequently, add pyrrolidine dropwise, ensuring the temperature does not exceed 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C and maintain for 24 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Redissolve the resulting residue in a minimal amount of cold deionized water.
 - Adjust the pH to ~7.0 with 1M HCl to precipitate the product.
 - Filter the white solid precipitate, wash with cold water, and then with diethyl ether.
 - Dry the final product under vacuum to yield **2-Pyrrolidin-1-ylmethyl-acrylic acid** as a white solid.

- Characterization: Confirm the structure of the synthesized monomer using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.

Quantitative Data: Monomer Synthesis

Reagent	Molar Eq.	Molecular Weight (g/mol)	Amount Used
Acrylic Acid	1.0	72.06	7.21 g (0.1 mol)
Formaldehyde (37% aq.)	1.1	30.03	8.9 mL (0.11 mol)
Pyrrolidine	1.0	71.12	8.3 mL (0.1 mol)
1,4-Dioxane	-	-	100 mL
Product	155.19	Typical Yield: 11.6 g (75%)	

Polymer Synthesis: Poly(2-Pyrrolidin-1-ylmethyl-acrylic acid) P(PYMAA)

To create well-defined polymers suitable for drug delivery applications, a controlled polymerization technique such as RAFT is recommended.[17][18][19] RAFT polymerization allows for precise control over molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI).

Experimental Protocol: RAFT Polymerization

- Reaction Mixture: In a Schlenk flask, dissolve the PYMAA monomer, the RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), and the initiator (e.g., AIBN) in a suitable solvent like DMF.
- Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
- Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

- Termination and Precipitation: Stop the reaction by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold diethyl ether.
- Purification: Collect the polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of DMF and re-precipitate into diethyl ether. Repeat this process two more times to remove any unreacted monomer and initiator.
- Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
- Characterization: Determine the polymer's molecular weight (M_n) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure with ^1H NMR.

Quantitative Data: RAFT Polymerization

Parameter	Condition 1	Condition 2	Condition 3
[Monomer]:[RAFT]: [Initiator]	100:1:0.2	200:1:0.2	300:1:0.2
Reaction Time (h)	18	18	18
Monomer Conversion (%)	>95	>95	>95
Mn (g/mol) (Theoretical)	15,500	31,000	46,500
Mn (g/mol) (GPC)	14,800	29,500	44,200
PDI (Mw/Mn)	1.12	1.15	1.18

Application: pH-Responsive Drug Delivery

The polyampholytic nature of P(PYMAA) allows it to self-assemble into nanoparticles in aqueous solution, which can encapsulate therapeutic agents. The release of these agents can be triggered by a change in pH, making it ideal for targeting acidic environments like tumor tissues or endosomes.^{[7][10]}

Experimental Protocol: Drug Loading and pH-Triggered Release

- Nanoparticle Formation and Drug Loading:
 - Dissolve P(PYMAA) polymer in deionized water.
 - Dissolve a model drug (e.g., Doxorubicin, DOX) in deionized water.
 - Add the DOX solution dropwise to the polymer solution while stirring.
 - Adjust the pH to 7.4 with 0.1M NaOH to facilitate nanoparticle self-assembly and drug encapsulation.
 - Stir the mixture for 24 hours in the dark.
 - Dialyze the solution against deionized water (pH 7.4) for 48 hours to remove unloaded drug.
- Characterization of Drug-Loaded Nanoparticles:
 - Measure the particle size and zeta potential at different pH values using Dynamic Light Scattering (DLS).
 - Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using UV-Vis spectroscopy by measuring the amount of non-encapsulated DOX in the dialysis medium.
- In Vitro pH-Triggered Drug Release:
 - Place a known amount of the drug-loaded nanoparticle solution into dialysis bags.
 - Immerse the bags in release media of different pH values (e.g., pH 7.4 representing physiological conditions and pH 5.5 representing the tumor microenvironment).
 - At predetermined time intervals, withdraw samples from the release media and replace with fresh media.

- Quantify the amount of released DOX using UV-Vis spectroscopy or fluorescence spectroscopy.

Quantitative Data: Nanoparticle Characterization and Drug Release

Table 3: pH-Dependent Nanoparticle Properties

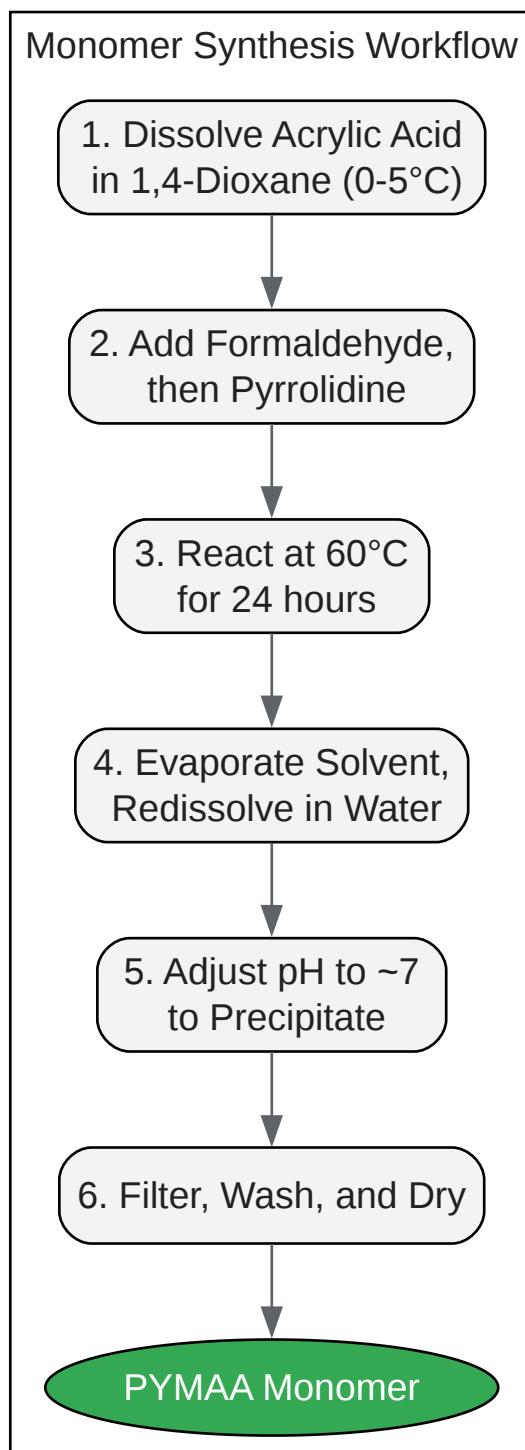
pH	Average Particle Size (nm)	Zeta Potential (mV)
7.4	120 ± 10	-15.5 ± 2.1
6.5	185 ± 15	+5.2 ± 1.8
5.5	250 ± 20 (aggregated)	+22.8 ± 2.5

Table 4: Doxorubicin Loading and Release

Parameter	Value
Drug Loading Content (DLC, wt%)	8.5%
Encapsulation Efficiency (EE, %)	75%
Cumulative Release at 24h (pH 7.4)	15%
Cumulative Release at 24h (pH 5.5)	68%

Visualized Workflows and Logic

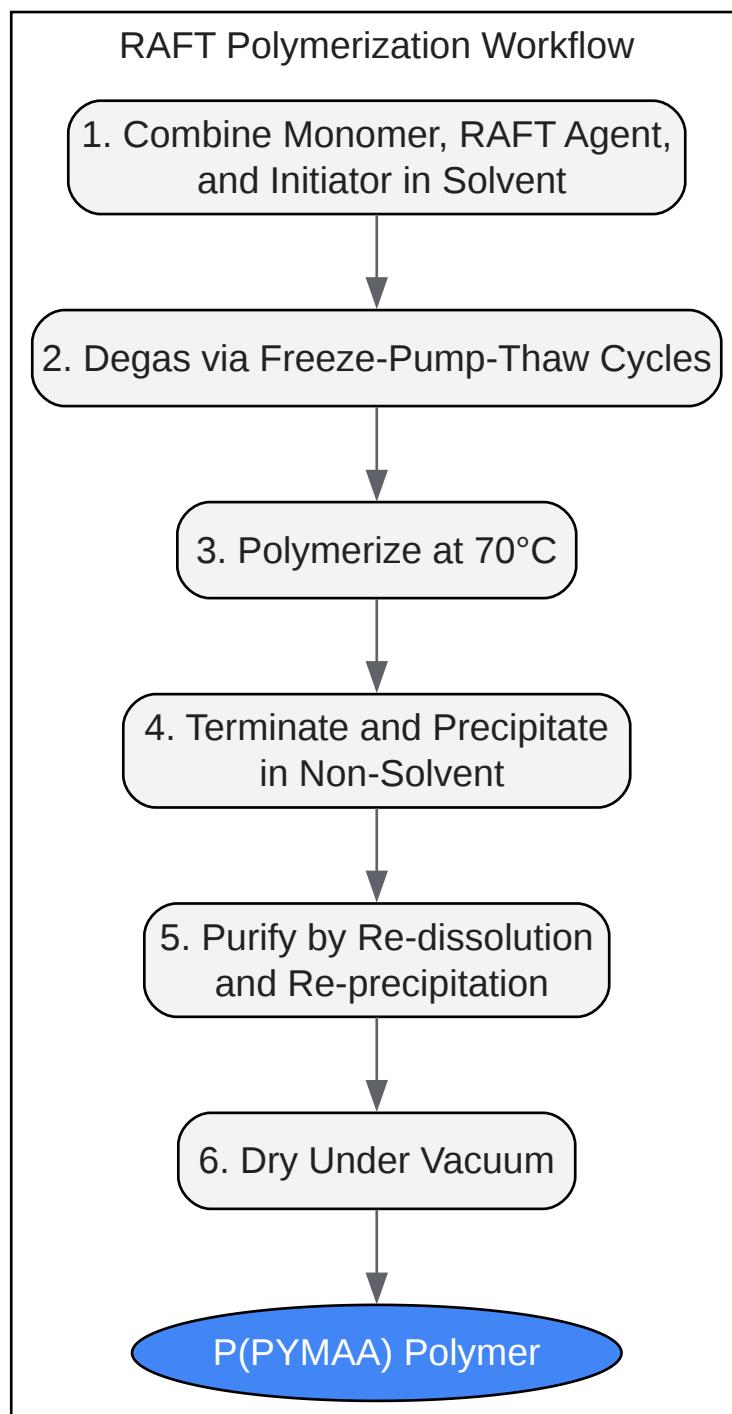
Monomer Synthesis Workflow



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Caption: Workflow for the synthesis of PYMAA monomer via Mannich reaction.

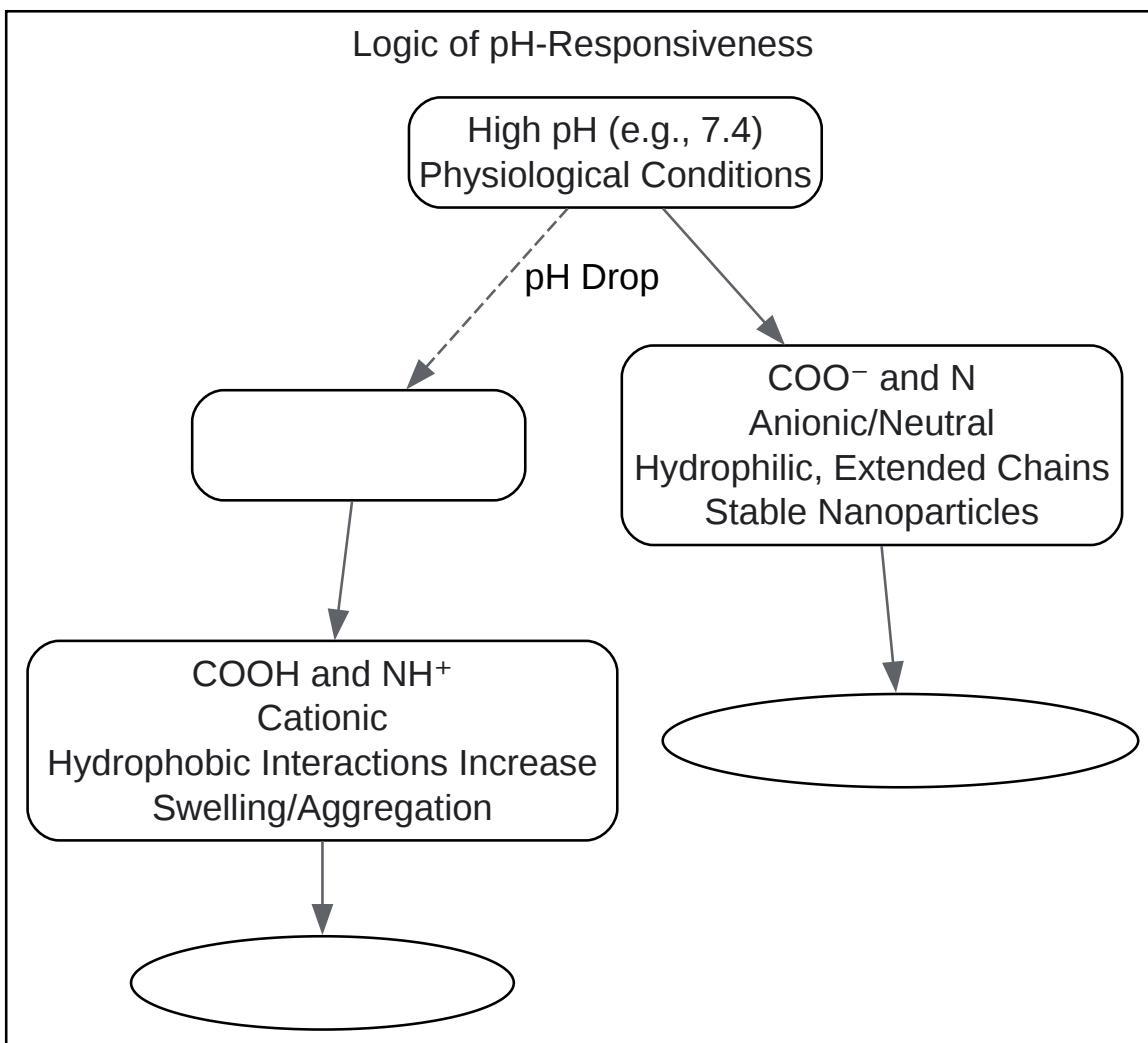
RAFT Polymerization Workflow



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Caption: General workflow for controlled RAFT polymerization of PYMAA.

pH-Responsive Behavior of P(PYMAA)



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Caption: pH-responsive behavior of P(PYMAA) leading to drug release.

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